1-(Pyridin-2-ylmethyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(Pyridin-2-ylmethyl)piperazine derivatives often involves multi-step chemical processes including reductive amination, amide hydrolysis, and N-alkylation. For example, derivatives such as 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine have been synthesized through these methods, showcasing the compound's versatility as a precursor for complex molecules (Yang Fang-wei, 2013).
Molecular Structure Analysis
Molecular structure investigations have been performed using techniques like X-ray diffraction, density functional theory (DFT) calculations, and Hirshfeld surface analysis. These studies reveal detailed insights into the compound's geometry, electronic structure, and intermolecular interactions. For instance, the molecular structure of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid has been elucidated, demonstrating the compound's structural diversity and potential for further chemical modifications (Shifeng Ban et al., 2023).
Chemical Reactions and Properties
1-(Pyridin-2-ylmethyl)piperazine and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for creating a wide array of chemical entities. Notable reactions include the Grignard reaction, which allows for the stereoselective synthesis of substituted pyridines, piperidines, and piperazines from readily available starting materials, showcasing the compound's versatility in synthetic chemistry (Hans F. Andersson et al., 2011).
Physical Properties Analysis
The physical properties of 1-(Pyridin-2-ylmethyl)piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined through experimental methods and contribute to the understanding of the compound's behavior in various environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and binding affinity to receptors, are essential for the development of pharmacologically active compounds. The synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole highlight the compound's significance in medicinal chemistry, demonstrating its potential as a dopamine receptor ligand (V. Balaraju et al., 2019).
Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis and Receptor Binding Assay : A derivative of 1-(Pyridin-2-ylmethyl)piperazine, 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized and evaluated for its affinity constants for dopamine receptors D4, D2, and D3, indicating its potential as a dopamine D4 receptor ligand (Yang Fang-wei, 2013).
Synthesis and Docking Studies : Novel compound 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl)piperazin-1-yl)-1H-indazole was synthesized, characterized, and subjected to docking studies, highlighting its significance in medicinal chemistry (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Synthesis and Activity Assay : Another derivative, 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-α]pyridine, was synthesized and showed potential as a dopamine D4 receptor ligand, based on affinity constants for various dopamine receptors (Li Gu-ca, 2014).
Antitumor Activity
Bis-Indole Derivatives : Research on compounds formed by two indole systems separated by a heterocycle, including pyridine or piperazine, showed significant antitumor activity in the human cell line screen. The pyridine derivatives displayed more activity compared to piperazine derivatives (A. Andreani et al., 2008).
Anticancer Activity of Piperazine-2,6-dione Derivatives : A study focusing on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity highlighted their potential in cancer treatment (Sandeep Kumar et al., 2013).
Neurological Applications
- Memory Enhancement : A study on the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory ability in mice showed positive results, indicating its potential in enhancing cognitive functions (Li Ming-zhu, 2008).
Therapeutic Applications
Atypical Antipsychotic Agents : A series of 3-substituted 2-pyridinyl-1-piperazine derivatives were evaluated for their potential antipsychotic activity. The findings suggest that certain substituents on the pyridine ring could influence the antipsychotic properties of these molecules (J. New et al., 1988).
Anticonvulsant Activity : A study on the synthesis and determination of lipophilicity, anticonvulsant activity, and safety of N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives showed promising results as potential anticonvulsant agents (Sabina Rybka et al., 2017).
Safety And Hazards
Future Directions
Piperazine and its derivatives, including 1-(Pyridin-2-ylmethyl)piperazine, show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of research on 1-(Pyridin-2-ylmethyl)piperazine could involve exploring its potential uses in the development of new pharmaceuticals.
properties
IUPAC Name |
1-(pyridin-2-ylmethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13/h1-4,11H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATRYEXANYVWAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355604 | |
Record name | 1-(pyridin-2-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)piperazine | |
CAS RN |
55579-01-6 | |
Record name | 1-(pyridin-2-ylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(pyridin-2-yl)methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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